molecular formula C13H12N2O3S B2625501 (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one CAS No. 1799264-99-5

(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2625501
CAS RN: 1799264-99-5
M. Wt: 276.31
InChI Key: ZLICEZMMJGKECF-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one, also known as FTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one involves the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cell proliferation. (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a role in the development of various diseases.

Advantages and Limitations for Lab Experiments

(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has several advantages for lab experiments, including its ease of synthesis and availability. However, (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has some limitations, including its low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one. One potential direction is the development of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the study of the structure-activity relationship of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one and its derivatives to identify more potent and selective compounds. Additionally, the study of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one in combination with other drugs or therapies may provide new treatment options for various diseases.
In conclusion, (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is a chemical compound that has shown significant potential in scientific research for its various applications in drug discovery and development. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions provide a basis for further research and development of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one-based drugs.

Synthesis Methods

The synthesis of (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one involves the condensation of furan-2-carbaldehyde with 3-(2-bromoacetyl)thiazolidine-2-thione, followed by the reaction with 2-aminomethylpyridine and acetic anhydride. The final product is obtained through the reaction of the intermediate with acetic anhydride and pyridine.

Scientific Research Applications

(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has been widely studied for its potential applications in drug discovery and development. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. (E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one has also been shown to inhibit the growth of various cancer cells, including breast cancer, liver cancer, and lung cancer cells.

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-12(4-3-10-2-1-6-17-10)15-8-11(9-15)18-13-14-5-7-19-13/h1-7,11H,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLICEZMMJGKECF-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one

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